Welcome to the BenchChem Online Store!
molecular formula C12H12BrNO2 B8304750 1-Acetyl-6-bromo-3,3-dimethylindolin-2-one

1-Acetyl-6-bromo-3,3-dimethylindolin-2-one

Cat. No. B8304750
M. Wt: 282.13 g/mol
InChI Key: QGRBQCOHNBHKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08389511B2

Procedure details

To 1-acetyl-6-bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one (5.2 g) were added 1N aqueous NaOH solution (11 ml) and EtOH (44 ml), and the mixture was stirred at room temperature for one hour. After the reaction was complete, the solvent was concentrated, and thereto was added dropwise a 2N aqueous hydrochloric acid solution. The precipitated crystals were extracted with ethyl acetate, and this ethyl acetate solution was washed with water and an aqueous sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated. The obtained residue (4.1 g) was used in the subsequent reaction without further treatment.
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([Br:13])[CH:11]=2)[C:6]([CH3:15])([CH3:14])[C:5]1=[O:16])(=O)C.[OH-].[Na+]>CCO>[Br:13][C:10]1[CH:11]=[C:12]2[C:7]([C:6]([CH3:15])([CH3:14])[C:5](=[O:16])[NH:4]2)=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C(C)(=O)N1C(C(C2=CC=C(C=C12)Br)(C)C)=O
Name
Quantity
11 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
44 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated
ADDITION
Type
ADDITION
Details
was added dropwise a 2N aqueous hydrochloric acid solution
EXTRACTION
Type
EXTRACTION
Details
The precipitated crystals were extracted with ethyl acetate
WASH
Type
WASH
Details
this ethyl acetate solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous sodium chloride solution, dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue (4.1 g) was used in the subsequent reaction without further treatment

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=CC=C2C(C(NC2=C1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.